2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone family, characterized by a fused heterocyclic core structure. The molecule features a methylsulfanyl (-SMe) group at position 2 and a tetrahydrofuran-2-ylmethyl substituent at position 7. These substituents likely influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-methylsulfanyl-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-22-14-16-13-15-7-10-11(19(13)17-14)4-5-18(12(10)20)8-9-3-2-6-21-9/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGUKODWQQQKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the use of microwave-assisted protocols has been shown to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The compound has shown promise as a Raf kinase inhibitor , which is crucial in the treatment of various cancers such as acute myelogenous leukemia (AML) and melanoma. In a study published in Google Patents, it was demonstrated that compounds similar to this one could effectively inhibit Raf kinases in cancer cells, leading to reduced tumor growth and improved patient outcomes .
Anti-inflammatory Effects
Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The synthesis of related compounds has been linked to the suppression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests that the target compound may also possess anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
Synthesis Techniques
The synthesis of 2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions including:
- Condensation Reactions : Utilizing p-chlorobenzaldehyde and malononitrile in the presence of catalysts like zinc oxide.
- Cyclization Processes : Forming the triazole and pyrimidine rings through cyclization reactions which enhance the biological activity of the resultant compounds.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that underline the effectiveness of related compounds:
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence provided:
Structural and Functional Insights
Core Heterocycles: The target compound’s pyrido-triazolo-pyrimidinone core differs from triazolo[4,3-a]pyrimidinones and pyrazolo[1,5-a]pyrimidinones in ring fusion patterns, which may alter electronic properties and binding affinities.
Substituent Effects :
- Position 2 : Methylsulfanyl groups (as in the target and cyclopentyl analog) provide moderate electron-withdrawing effects, whereas chlorophenyl or trifluoromethyl substituents increase hydrophobicity and steric bulk.
- Position 7 : Bulky substituents like tetrahydrofuran-2-ylmethyl or cyclopentyl may hinder rotational freedom, impacting conformational stability .
Biological Activity
The compound 2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrido-triazolo-pyrimidine framework with a methylsulfanyl group and a tetrahydrofuran side chain. The presence of these functional groups is crucial for its biological activity.
Molecular Formula
- C : 13
- H : 15
- N : 5
- O : 1
- S : 1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has shown that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- A study indicated that similar triazolo-pyrimidine derivatives demonstrated cytotoxic effects against various tumor cell lines, with some compounds showing IC50 values in the low micromolar range against cancer cells .
- The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance anticancer efficacy .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties:
- In vitro assays demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- The mechanism involves the inhibition of key enzymes like COX-2 and iNOS, which are critical in the inflammatory pathway .
Antimicrobial Activity
There is emerging evidence of antimicrobial properties associated with this class of compounds:
- Some derivatives have shown effective inhibition against bacterial strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 6.25 μg/mL .
- The presence of the methylsulfanyl group is believed to contribute to enhanced membrane permeability and interaction with microbial targets.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Huang et al. (2020) | Pyrido[3,4-e][1,2,4]triazolo derivatives | Anticancer | Significant cytotoxicity against multiple cancer cell lines; IC50 values < 10 μM. |
| Alagarsamy et al. (2019) | Pyrimidine analogs | Anti-inflammatory | Inhibition of TNF-alpha production by >80% in LPS-stimulated macrophages. |
| Dlugosz et al. (2020) | Triazolo-pyrimidine derivatives | Antimicrobial | Effective against P. aeruginosa; MIC values ranging from 0.25 to 2 μg/mL. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.
- Anti-inflammatory Mechanism : Suppression of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Q & A
Q. What are the key synthetic strategies for preparing 2-(methylsulfanyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido-triazolopyrimidinone derivatives?
The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes:
- Thiadiazole/Pyrimidine Cyclization : Cyclocondensation of precursors like aminotriazoles with carbonyl-containing intermediates under acidic or catalytic conditions (e.g., acetic acid or PTSA) to form the pyrido-triazolopyrimidine core .
- Substitution Reactions : Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives, followed by tetrahydrofuran-2-ylmethyl functionalization via alkylation or Mitsunobu reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How is the structural characterization of this compound validated?
Advanced spectroscopic and crystallographic methods are employed:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with characteristic shifts for methylsulfanyl (~δ 2.5 ppm) and tetrahydrofuran moieties (~δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole-pyrimidine fusion angle: ~120°) and confirms spatial arrangement of substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass) .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in biological activity data for this compound?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to identify IC consistency .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity in HEK293 or HeLa cells) assays to confirm target specificity .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .
Q. How does the methylsulfanyl group influence the compound’s reactivity and bioactivity?
The methylsulfanyl moiety:
- Enhances Electrophilicity : Facilitates nucleophilic attack at the pyrimidine ring, enabling derivatization (e.g., oxidation to sulfoxide/sulfone for SAR studies) .
- Modulates Lipophilicity : Increases logP (~1.5–2.0), improving membrane permeability, as evidenced by parallel artificial membrane permeability assays (PAMPA) .
- Affects Target Binding : In triazolopyrimidine-based inhibitors, sulfur interactions with hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase) enhance binding affinity .
Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?
- Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for intravenous administration .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
- Nanoformulation : Encapsulate in polylactic-co-glycolic acid (PLGA) nanoparticles (size: ~150 nm) to enhance bioavailability .
Methodological Notes
- Contradiction Analysis : Always cross-reference HPLC purity (>95%) with biological replicates (n ≥ 3) to rule out impurity-driven artifacts .
- Stereochemical Considerations : The tetrahydrofuran-2-ylmethyl group’s chirality requires enantioselective synthesis (e.g., chiral HPLC) or asymmetric catalysis to avoid racemic mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
